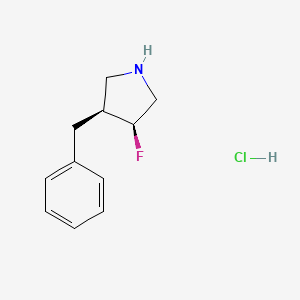

(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

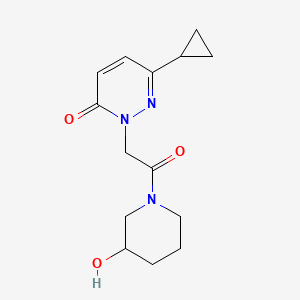

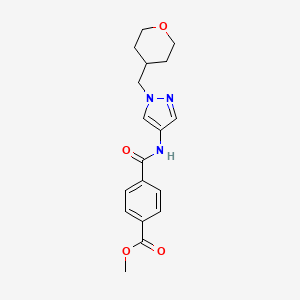

“(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” likely refers to a specific isomer of a pyrrolidine compound. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” would likely involve a pyrrolidine ring, a benzyl group, and a fluorine atom. The 3S,4S notation indicates the stereochemistry of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” are not available, similar compounds may undergo reactions like those catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique

Synthetic Utility in Medicinal Chemistry

4-Fluoropyrrolidine derivatives, including compounds structurally related to "(3S,4S)-3-Benzyl-4-fluoropyrrolidine hydrochloride," are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of these derivatives, facilitated by double fluorination processes, provides enantiomerically pure compounds efficiently. These fluoropyrrolidine derivatives serve as crucial synthons for developing various medicinal applications, demonstrating their broad utility in synthesizing novel therapeutic agents (R. Singh & T. Umemoto, 2011).

Photodehalogenation to Generate Intermediates

The photodehalogenation of fluoro or chlorobenzene derivatives, including structural analogs of "(3S,4S)-3-Benzyl-4-fluoropyrrolidine hydrochloride," leads to the generation of phenyl cations and potentially benzyne intermediates. These intermediates are pivotal in synthesizing various products, indicating the compound's role in facilitating diverse chemical reactions through photostabilization effects. This process underscores the importance of such compounds in designing less phototoxic fluorinated drugs, highlighting their significance in pharmaceutical development (S. Protti et al., 2012).

Structural Directing Effects in Material Science

In material science, benzylpyrrolidine and its fluorinated derivatives, akin to "(3S,4S)-3-Benzyl-4-fluoropyrrolidine hydrochloride," have been studied for their role as structure-directing agents in synthesizing microporous materials such as AlPO-5. These studies reveal the compound's potential in guiding the formation of specific crystalline structures, offering insights into the design and synthesis of novel materials with desired properties (Luis Gómez-Hortigüela et al., 2004).

Applications in Organic Synthesis

The chemical versatility of fluoropyrrolidines extends to their use in organic synthesis, where they serve as intermediates for generating various fluorinated compounds. The synthesis of small 3-fluoro- and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition demonstrates the utility of these compounds in accessing fluorinated motifs, which are of significant interest due to their biological and pharmacological activities (Indrawan J. McAlpine et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S,4S)-3-benzyl-4-fluoropyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCVNPKGQFJOD-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)F)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)

![N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2740805.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)